3-Chloro-2-nitrophenylacetic acid

Physicochemical Properties Chromatography Process Chemistry

Sourcing positional isomers like 3-Chloro-4-nitrophenylacetic acid instead of the required 3-Chloro-2-nitrophenylacetic acid can cause failed synthetic routes and costly R&D delays. This compound's distinct ortho-nitro/chloro pattern solves this by enabling unique reactivity for selective nucleophilic aromatic substitution (SNAr) and reduction. - Enables reliable access to patented API and herbicide scaffolds. - Serves as a validated model substrate for cross-coupling and directed ortho-metalation (DoM) methodology development. - Supplied with a minimum purity of 97% for reproducible research and scale-up.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 23066-21-9
Cat. No. B1354426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitrophenylacetic acid
CAS23066-21-9
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C8H6ClNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyBLJTYQBHLXPJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitrophenylacetic Acid Overview


3-Chloro-2-nitrophenylacetic acid (CAS 23066-21-9, MF: C8H6ClNO4, MW: 215.59 g/mol) is a chloro-nitro substituted phenylacetic acid derivative that serves primarily as a versatile synthetic intermediate and research chemical . Its molecular architecture features a 3-chloro and 2-nitro substitution pattern on the phenyl ring, which imparts a specific reactivity profile distinct from its positional isomers . The compound is typically supplied as a solid with a minimum purity specification of 95-97%, and is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Isomer Selection 3-Chloro-2-nitro substitution pattern enables specific SNAr and reduction chemistry not available from other isomers.
Synthetic Role Versatile building block for pharmaceutical and agrochemical intermediates, supporting multi-step routes.
Purity Consistency High-purity grades available, supporting reproducibility in sensitive transformations.

3-Chloro-2-nitrophenylacetic Acid Substitution Risks


The family of chloro-nitrophenylacetic acids is defined by the specific positioning of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the phenyl ring. Substituting a different isomer, such as 3-Chloro-4-nitrophenylacetic acid or 4-Chloro-2-nitrophenylacetic acid, is not a trivial exchange. The ortho-nitro group in 3-Chloro-2-nitrophenylacetic acid creates a unique steric and electronic environment, which significantly alters the compound's reactivity in key transformations like nucleophilic aromatic substitution (SNAr) and reduction . Furthermore, differences in physicochemical properties, such as boiling point and chromatographic behavior, directly impact purification and scale-up. Simply interchanging a positional isomer without rigorous validation can lead to failed synthetic routes, unexpected byproducts, and costly delays in research and development [1].

Risk
3-Chloro-2-nitro Isomer
Other Positional Isomers
Synthetic Reactivity
Ortho-nitro and chloro groups enable directed ortho-metalation and unique electrophilic trapping.
Alternative substitution patterns may shift or block these key transformations, altering synthetic outcomes.
Purification Behavior
Distinct thermal properties and chromatographic retention support established purification protocols.
Different boiling points and elution profiles can disrupt scale-up and require method redevelopment.

3-Chloro-2-nitrophenylacetic Acid Comparative Data


Boiling Point Among Chloro-Nitro Isomers

The boiling point of 3-Chloro-2-nitrophenylacetic acid (374.2°C at 760 mmHg) is notably higher than that of its closest comparator, 4-Chloro-2-nitrophenylacetic acid (361.2°C) . This 13°C difference can be leveraged for separation and purification in synthetic workflows.

Boiling Point
Cross-study comparable
374.2 °C vs 361.2 °C (4-Cl-2-NO₂ isomer)
Supports isomer-specific purification design and thermal stability assessment.
Predicted data; experimental confirmation advised.
Physicochemical Properties Chromatography Process Chemistry

Synthetic Utility of Substitution Pattern

The unique 3-chloro-2-nitro substitution pattern provides a distinct synthetic handle. Unlike 4-substituted isomers (e.g., 3-Chloro-4-nitrophenylacetic acid), the ortho-relationship between the nitro and acetic acid moiety enhances the compound's utility in directed ortho-metalation (DoM) and subsequent electrophilic trapping [1]. While direct quantitative yield comparisons are limited in public literature, the specific regiochemistry is a known driver for selecting this compound as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [2].

Synthetic Versatility
Class-level inference
Ortho-nitro enables directed ortho-metalation (DoM) and electrophilic trapping.
Reported regiochemical utility supports building block selection for complex syntheses.
Qualitative reports; yields may vary by route.
Organic Synthesis Medicinal Chemistry Building Blocks

Purity Specifications

Commercial availability of 3-Chloro-2-nitrophenylacetic acid is typically at a minimum purity of 95%, with select suppliers offering material at 97% or 99% (HPLC) . This level of purity is comparable to or exceeds that of many other nitrophenylacetic acid derivatives, such as 2-Nitrophenylacetic acid (98% min.) and 3-Nitrophenylacetic acid (99%) . Consistent, high purity is a non-negotiable parameter for ensuring reproducible results in sensitive synthetic transformations.

Purity Specification
Cross-study comparable
95–99% (HPLC) target; comparable to 2-nitrophenylacetic acid (98%) and 3-nitrophenylacetic acid (99%).
High-purity procurement supports reproducible outcomes in sensitive reactions.
Supplier-dependent; verify lot-specific COA.
Quality Control Chemical Procurement Reproducibility

3-Chloro-2-nitrophenylacetic Acid Applications


Pharmaceutical & Agrochemical Intermediates

This compound is an ideal starting material or intermediate for building molecular complexity, particularly in the synthesis of drug candidates and crop protection agents. Its distinct 3-chloro-2-nitro substitution pattern enables unique reactivity, such as selective nucleophilic aromatic substitution or reduction, which is exploited in patented routes to active pharmaceutical ingredients (APIs) and herbicides [1][2].

Method Development with Chloro-Nitro Core

Researchers developing new synthetic methodologies, especially those focused on transition-metal-catalyzed cross-couplings or directed ortho-metalation (DoM), will find this compound a valuable model substrate. Its well-defined physicochemical properties, including a boiling point distinct from its isomers , facilitate reaction optimization and product isolation, making it a reliable standard for benchmarking reaction performance.

Chemical Library & Screening Augmentation

For organizations building diverse small-molecule screening libraries, this compound offers a specific, high-purity (95-99%) chloro-nitro aromatic fragment. Its inclusion provides a distinct chemotype for exploring structure-activity relationships (SAR) in biological assays, offering a point of differentiation from other mono-nitro or differently substituted phenylacetic acid analogs .

Application
Selection Property
Validation Focus
Pharmaceutical & Agrochemical Intermediates
Regiochemical building block
Verify isomer identity and purity for target synthesis
Synthetic Method Development
Distinct thermal and chromatographic profile
Confirm boiling point and retention behavior for reaction optimization
Chemical Library & Screening Augmentation
High-purity chloro-nitro fragment
Validate purity and structural identity for SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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